molecular formula C8H11Cl B14337867 Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- CAS No. 94658-52-3

Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)-

Cat. No.: B14337867
CAS No.: 94658-52-3
M. Wt: 142.62 g/mol
InChI Key: MQAKSTHOXBPONB-DHBOJHSNSA-N
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Description

Bicyclo(410)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method allows for the efficient formation of the bicyclic structure.

Industrial Production Methods

Large-scale production of this compound can be achieved through chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using lipases from microorganisms like Pseudomonas fluorescens has been reported to yield high enantiomeric excesses . This method is preferred for its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Some derivatives have shown promise as therapeutic agents.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, which are facilitated by the strained cyclopropane ring. This strain provides the thermodynamic driving force for various reactions, allowing the compound to act as a versatile intermediate in organic synthesis .

Properties

CAS No.

94658-52-3

Molecular Formula

C8H11Cl

Molecular Weight

142.62 g/mol

IUPAC Name

(1S,6R)-7-(chloromethyl)bicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C8H11Cl/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-8H,3-5H2/t6-,7+,8?

InChI Key

MQAKSTHOXBPONB-DHBOJHSNSA-N

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C2CCl

Canonical SMILES

C1C=CCC2C1C2CCl

Origin of Product

United States

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